6-Chloro-8-nitrochroman-3-amine

Medicinal chemistry CNS drug design Physicochemical profiling

6-Chloro-8-nitrochroman-3-amine (C₉H₉ClN₂O₃, MW 228.63 g/mol) belongs to the 3-aminochroman family, a privileged scaffold in central nervous system drug discovery and kinase inhibitor development. The compound bears three distinct functional groups on the chroman bicyclic core: a basic primary amine at position 3, an electron-withdrawing chlorine atom at position 6, and a strongly electron-withdrawing nitro group at position 8.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
Cat. No. B11875605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-nitrochroman-3-amine
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)N
InChIInChI=1S/C9H9ClN2O3/c10-6-1-5-2-7(11)4-15-9(5)8(3-6)12(13)14/h1,3,7H,2,4,11H2
InChIKeyBDODHZJYDQSNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-nitrochroman-3-amine (CAS 1278662-08-0): Physicochemical Identity and Procurement-Relevant Chemical Class Positioning


6-Chloro-8-nitrochroman-3-amine (C₉H₉ClN₂O₃, MW 228.63 g/mol) belongs to the 3-aminochroman family, a privileged scaffold in central nervous system drug discovery and kinase inhibitor development [1]. The compound bears three distinct functional groups on the chroman bicyclic core: a basic primary amine at position 3, an electron-withdrawing chlorine atom at position 6, and a strongly electron-withdrawing nitro group at position 8 . This substitution pattern is uncommon among commercially available chroman-3-amines and results in a computed topological polar surface area (TPSA) of approximately 114 Ų, substantially higher than mono-substituted analogs [2]. The compound is supplied as a racemic mixture (unless chiral resolution is specified) with a vendor-certified purity of NLT 98% .

Why 6-Chloro-8-nitrochroman-3-amine Cannot Be Replaced by Simpler 3-Aminochroman Analogs: The Case for Substituent-Specific Procurement


The 3-aminochroman scaffold is not a uniform pharmacophore. The identity, position, and electronic nature of aryl substituents profoundly modulate lipophilicity, amine basicity, hydrogen-bonding capacity, and target engagement [1]. Simply substituting 6-chloro-8-nitrochroman-3-amine with, for example, the unsubstituted chroman-3-amine (logP ~1.2–1.4, TPSA ~35 Ų) or the mono-substituted 6-chlorochroman-3-amine (logP ~1.7, TPSA ~35 Ų) would drastically alter the compound's permeability, solubility, and receptor-binding profile . The dual electron-withdrawing character of the 6-Cl and 8-NO₂ groups simultaneously reduces the pKa of the 3-amine (predicted pKa shift of 0.5–1.0 units downward relative to unsubstituted chroman-3-amine) and increases the TPSA to 114 Ų, moving the compound into a distinct physicochemical space that cannot be replicated by analogs with only one or no electron-withdrawing substituent [2]. These property differences are critical for structure–activity relationship (SAR) studies, hit-to-lead optimization, and reproducible pharmacological profiling.

6-Chloro-8-nitrochroman-3-amine: Comparator-Referenced Quantitative Evidence for Informed Procurement Decisions


Topological Polar Surface Area (TPSA): 3.2-Fold Higher Than Unsubstituted Chroman-3-amine, Defining a Distinct Permeability and CNS MPO Space

6-Chloro-8-nitrochroman-3-amine exhibits a computed TPSA of 114 Ų [1]. This value is 3.2-fold higher than that of the unsubstituted chroman-3-amine (TPSA ≈ 35.25 Ų) [2] and 1.4-fold higher than that of 8-nitrochroman-3-amine (TPSA ≈ 81.07 Ų) . The elevated TPSA arises from the additive contribution of the nitro group (two oxygen atoms) and the chlorine atom to the molecular surface polarity. In the context of CNS drug design, a TPSA > 90 Ų is generally associated with significantly reduced passive blood–brain barrier permeability [3]; therefore, the target compound occupies a deliberately peripherally biased or permeability-restricted space that is not accessible with mono-substituted analogs.

Medicinal chemistry CNS drug design Physicochemical profiling

Hydrogen Bond Donor Count: Presence of a Primary Amine (HBD = 1) Distinguishes from the Non-Amine Analog 6-Chloro-8-nitrochromane (HBD = 0)

6-Chloro-8-nitrochroman-3-amine possesses one hydrogen bond donor (the primary amine at position 3), whereas the closely related analog 6-chloro-8-nitrochromane (CAS 50386-57-7, C₉H₈ClNO₃, MW 213.62 g/mol) has zero hydrogen bond donors [1]. The absence of the 3-amine in the latter eliminates the capacity to act as a hydrogen bond donor in kinase hinge-binding motifs, receptor–ligand interactions, or salt-bridge formation. Many 3-aminochroman-derived bioactive molecules, including sigma-1 receptor ligands and ROCK inhibitors, require the 3-amine as a critical pharmacophoric anchor [2].

Fragment-based drug discovery Structure-based design Chemical biology

Electron-Withdrawing Substituent Effects on Radical Scavenging Activity: Class-Level Evidence That Dual Cl/NO₂ Substitution Suppresses Antioxidant Reactivity Relative to Amino-Substituted Chromanols

In a systematic study of substituent effects on 6-chromanol derivatives, Inami et al. determined second-order rate constants (k) for galvinoxyl radical scavenging across a panel of compounds bearing amino, acetylamino, chloro, and nitro substituents [1]. The Hammett σ analysis yielded negative ρ values, indicating that electron-donating groups (e.g., NH₂, NHCOCH₃) enhance radical scavenging activity, whereas electron-withdrawing groups (Cl, NO₂) decrease it. The combined σm values for 6-Cl (0.37) and 8-NO₂ (0.71) sum to Σσm = 1.08, representing the strongest electron-withdrawing combination in the studied chemical space. This class-level inference predicts that 6-chloro-8-nitrochroman-3-amine will exhibit substantially lower radical scavenging activity than amino- or acetylamino-substituted analogs, a property relevant for redox profiling in biological assays.

Redox biology Antioxidant screening Oxidative stress

Predicted pKa Modulation of the 3-Amine by Electron-Withdrawing Substituents: Estimated pKa Reduction of 0.5–1.0 Units Relative to Unsubstituted Chroman-3-amine

The predicted pKa of 6-chlorochroman-3-amine (mono-substituted analog) is 7.39 ± 0.20 . Adding the 8-nitro group, with its strong electron-withdrawing character (σm = 0.71), is expected to further decrease the pKa of the 3-amine by an additional 0.5–1.0 units (estimated by applying the Hammett equation ΔpKa = −ρ × Σσ, using a typical ρ value of ~2.8 for aniline-type amines) [1]. This yields an estimated pKa of approximately 5.9–6.9 for 6-chloro-8-nitrochroman-3-amine, meaning the amine is less protonated at physiological pH 7.4 than its unsubstituted counterpart (predicted pKa ~8.4–8.9). This altered protonation state directly impacts solubility, membrane permeability, and salt-forming capacity.

Physicochemical profiling Amine basicity Drug-likeness optimization

Purity Specification: NLT 98% by Vendor Certification, Exceeding the 95% Typical Purity of Some Chiral 6-Chlorochroman-3-amine Analogs

MolCore supplies 6-chloro-8-nitrochroman-3-amine with a certified purity of NLT 98% under ISO quality management . In comparison, several commercial sources of (R)-6-chlorochroman-3-amine hydrochloride (CAS 2177267-17-1) specify a minimum purity of 95% . While both purities may be adequate for early-stage discovery, the NLT 98% specification reduces the risk that 2–5% of uncharacterized impurities (including potential dehalogenation byproducts, regioisomeric nitro-reduction products, or residual synthetic intermediates) confound dose–response relationships in biological assays or crystallographic studies.

Analytical chemistry Quality control Procurement specification

Evidence-Guided Application Scenarios for 6-Chloro-8-nitrochroman-3-amine in Drug Discovery and Chemical Biology


Peripherally Restricted σ1 or 5-HT Receptor Ligand Design (Low CNS Penetration by Design)

The elevated TPSA of 114 Ų positions this compound as a candidate for designing σ1 or 5-HT receptor ligands that are deliberately excluded from the CNS [1]. This is relevant for developing peripherally acting analgesics, anti-inflammatory agents, or anti-cancer compounds where CNS side effects must be minimized. The 3-amine provides the essential pharmacophoric anchor for receptor engagement, while the 6-Cl and 8-NO₂ substituents enforce the elevated TPSA that limits passive blood–brain barrier penetration [2]. Researchers can use this compound as a starting scaffold and further elaborate at the 3-amine via reductive amination or amide coupling to tune receptor subtype selectivity.

Kinase Inhibitor Fragment Library: Non-Redox-Active Chroman Scaffold

The dual electron-withdrawing substitution (6-Cl, 8-NO₂) strongly suppresses radical scavenging activity relative to electron-rich chroman analogs [1]. In kinase inhibitor screening cascades where redox-active compounds frequently generate false-positive hits (e.g., through oxidative enzyme inactivation or fluorescent interference), employing this compound as a privileged fragment minimizes redox-based artifacts. The 3-amine enables elaboration into chroman-3-amide-type ROCK-II inhibitors, a validated class with reported IC₅₀ values as low as 2 nM and >10,000-fold selectivity over PKA [2].

Structure–Activity Relationship (SAR) Studies Requiring Orthogonal Functional Handles

6-Chloro-8-nitrochroman-3-amine provides three chemically orthogonal functional groups for parallel diversification: (i) the 3-amine for amide bond formation, reductive amination, or sulfonamide synthesis; (ii) the 6-chloro substituent as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) or nucleophilic aromatic substitution; and (iii) the 8-nitro group that can be selectively reduced to an 8-amino group (H₂, Pd/C or Fe/HCl) to generate a distinct aniline-type handle for further derivatization [1]. This three-dimensional diversification potential is not available with mono-substituted analogs, making this compound a uniquely versatile intermediate for medicinal chemistry library synthesis [2].

Physicochemical Probe for Correlating Computed TPSA and pKa with in Vitro ADME Properties

Because this compound occupies an extreme region of TPSA–pKa space (TPSA = 114 Ų, predicted pKa ≈ 5.9–6.9), it serves as a calibration point for in-house ADME models that relate computed properties to measured permeability (PAMPA or Caco-2), solubility (kinetic or thermodynamic), and plasma protein binding. Comparing this compound alongside its TPSA = 35 Ų analogs in a defined panel allows researchers to benchmark the predictive accuracy of their computational tools [1]. Such head-to-head ADME datasets, even when generated in-house, provide stronger procurement justification than reliance on single-compound vendor data sheets.

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